molecular formula C13H15N3 B11890587 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole

Cat. No.: B11890587
M. Wt: 213.28 g/mol
InChI Key: OPJPDQSQICYHHS-UHFFFAOYSA-N
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Description

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole is a complex organic compound that features both an indole and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the condensation of 1,2-diketones with ammonium acetate and aldehydes, followed by cyclization . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Fe3O4@Ca3(PO4)2 have been employed to promote the synthesis of imidazole derivatives efficiently . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated reagents, basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole apart is its dual-ring structure, which allows it to participate in a broader range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methylindole

InChI

InChI=1S/C13H15N3/c1-16-9-10(8-13-14-6-7-15-13)11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,14,15)

InChI Key

OPJPDQSQICYHHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC3=NCCN3

Origin of Product

United States

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